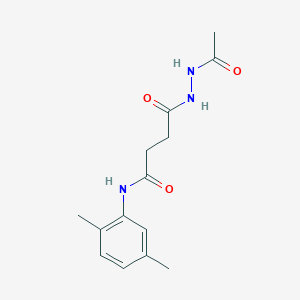![molecular formula C23H30O4 B3936750 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde](/img/structure/B3936750.png)
4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde
Vue d'ensemble
Description
4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde, also known as DIPB, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
The mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde involves its ability to inhibit the NF-κB pathway, which is a key mediator of inflammation and cancer. 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde inhibits the activation of the IKK complex, which is responsible for the phosphorylation and degradation of IκBα. This leads to the inhibition of NF-κB activation and subsequent reduction in the production of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit potent anti-inflammatory effects both in vitro and in vivo. It has been shown to reduce the production of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α. Additionally, 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to induce apoptosis in cancer cells through the activation of caspase-3 and -9.
Avantages Et Limitations Des Expériences En Laboratoire
4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde has several advantages for lab experiments, including its potent anti-inflammatory and anti-cancer properties. However, it also has some limitations, such as its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde. One potential area of research is the development of 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde-based therapies for inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde and its potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde.
Conclusion:
In conclusion, 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. Its potent anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new therapies. However, further research is needed to fully understand its mechanism of action and potential side effects.
Applications De Recherche Scientifique
4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to exhibit potent anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. Additionally, 4-[3-(2,6-diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde has been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Propriétés
IUPAC Name |
4-[3-[2,6-di(propan-2-yl)phenoxy]propoxy]-3-methoxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O4/c1-16(2)19-8-6-9-20(17(3)4)23(19)27-13-7-12-26-21-11-10-18(15-24)14-22(21)25-5/h6,8-11,14-17H,7,12-13H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNOLHCRIOOPIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)OCCCOC2=C(C=C(C=C2)C=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(2,6-Diisopropylphenoxy)propoxy]-3-methoxybenzaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,4,5-triethoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3936668.png)
![4-({[5-(5-chloro-2-methylphenyl)-2-furyl]methylene}amino)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B3936679.png)
![2-{[2-(4-chloro-3-methylphenoxy)ethyl]thio}-5-methyl-1,3,4-thiadiazole](/img/structure/B3936686.png)
![6-tert-butyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3936694.png)
![8-(4-chlorophenyl)-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B3936703.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-4-methoxybenzamide](/img/structure/B3936709.png)

![1-(2-furyl)-2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B3936719.png)
![N-{2-[(4-methylbenzyl)thio]ethyl}benzenesulfonamide](/img/structure/B3936721.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B3936730.png)
![N-[2-methoxy-4-({[(2-nitrobenzoyl)amino]carbonothioyl}amino)phenyl]-2-furamide](/img/structure/B3936738.png)
![N-(2-methoxybenzyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B3936743.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-4-(4-morpholinylmethyl)benzamide](/img/structure/B3936757.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3936760.png)